3-Tert-butylcyclobutanone
Overview
Description
3-Tert-butylcyclobutanone is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.199. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Science Applications
- 3-Tert-butylcyclobutanone derivatives are used in the synthesis of biologically active compounds and material science applications. An example is the scale-up synthesis of a cis-cyclobutane derivative using continuous photo flow chemistry for producing compounds with a cyclobutane ring system, useful in various biological and material science contexts (Yamashita, Nishikawa, & Kawamoto, 2019).
Medicinal Chemistry and Drug Development
- The tert-butyl group, a motif often seen in medicinal chemistry, is investigated for its impact on the properties of bioactive compounds. For instance, research into the physicochemical data of drug analogues of bosentan and vercirnon shows how the tert-butyl substituent affects efficacy and activities, indicating its importance in drug design (Westphal et al., 2015).
Organic Chemistry and Reaction Studies
- Studies in organic chemistry demonstrate the use of tert-butylcyclobutanone in various reactions. For instance, its epoxidation and the Baeyer-Villiger reaction for creating specific lactones and lactols, as explored in the synthesis of 4-(di-tert-butylmethylene)tetramethyl dihydro-2(3H)-furanone and furanols (Garratt, Payne, & Tocher, 1990).
Computational Chemistry
- Computational studies, such as the MCSCF study on the [2 + 2] cycloaddition of tert-butylcyanoketene to phenylethene, provide insights into the effects of solvents and substituents on reaction paths. This research sheds light on the detailed mechanisms of reactions involving tert-butylcyclobutanone derivatives (Reguero et al., 1993).
Chemical Synthesis and Catalysis
- Research on alkylidene and metalacyclic complexes of tungsten involving tert-butylcyclobutanone derivatives demonstrates their application in catalysis, particularly in ring-closing metathesis. These studies contribute to the development of new catalytic methods in organic synthesis (Tsang et al., 2003).
Environmental and Biological Applications
- The tert-butyl group, found in compounds like tert-butyl-4-hydroxyanisole, is studied for its anticarcinogenic effects and enzyme induction in various tissues. This research highlights the potential environmental and biological impact of tert-butylcyclobutanone and its derivatives (De Long, Prochaska, & Talalay, 1985).
Future Directions
While specific future directions for 3-Tert-butylcyclobutanone are not mentioned, cyclobutanes are increasingly used in medicinal chemistry in the search for relevant biological properties . Improved synthetic methods and commercial availability now allow for more facile incorporation of this structural motif in small-molecule drug candidates .
Properties
IUPAC Name |
3-tert-butylcyclobutan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,3)6-4-7(9)5-6/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGBXGJNDWCDTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20614-90-8 | |
Record name | 3-tert-butylcyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.